![molecular formula C23H29N3O2 B5616324 (4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)
(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide
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Overview
Description
Prolinamides and their derivatives are of significant interest in organic chemistry and medicinal research due to their diverse biological activities and roles in asymmetric synthesis. These compounds are often investigated for their potential as catalysts in organic reactions, including asymmetric aldol reactions, due to their ability to induce high levels of stereocontrol (Pedrosa et al., 2010).
Synthesis Analysis
The synthesis of prolinamide derivatives typically involves the acylation of amino acids or their derivatives, followed by amidation. For instance, the synthesis of N-(4′-substituted phenyl)-L-prolinamides can be achieved through a two-step process starting from the condensation of specific benzene derivatives with L-proline under basic conditions, followed by amidation using SOCl2 and amines (Osinubi et al., 2020).
Molecular Structure Analysis
The molecular structure of prolinamides, including their stereochemistry, plays a crucial role in their chemical behavior and interaction with biological targets. Conformational studies, such as those on N-acetyl-L-prolinamide, help understand the molecule's three-dimensional arrangement and how it affects its reactivity and catalytic properties (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamides participate in a variety of chemical reactions, leveraging their unique structural features for catalysis in organic synthesis. Their application in asymmetric cyclopropanation reactions, for instance, showcases the utility of cyclic amino acids as ligands in catalysis, achieving high levels of diastereoselectivity and enantioselectivity (Davies et al., 1996).
Physical Properties Analysis
The physical properties of prolinamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for the practical application of prolinamides in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
Prolinamides exhibit a range of chemical properties, including reactivity towards various chemical groups, stability under different conditions, and the ability to undergo bioorthogonal reactions. These properties make prolinamides versatile tools in organic synthesis and potential candidates for drug development.
References:
- (Pedrosa et al., 2010)
- (Osinubi et al., 2020)
- (Benedetti et al., 1976)
- (Davies et al., 1996)
properties
IUPAC Name |
(2S,4R)-1-methyl-4-[[2-(4-phenylphenyl)acetyl]amino]-N-propan-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16(2)24-23(28)21-14-20(15-26(21)3)25-22(27)13-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,16,20-21H,13-15H2,1-3H3,(H,24,28)(H,25,27)/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXYHRCXDVTGY-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(CN1C)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1C[C@H](CN1C)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide |
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